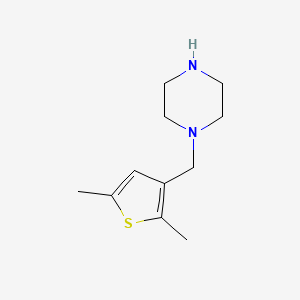

1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine

Description

1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine is a compound that features a piperazine ring substituted with a 2,5-dimethylthiophen-3-ylmethyl group. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Properties

Molecular Formula |

C11H18N2S |

|---|---|

Molecular Weight |

210.34 g/mol |

IUPAC Name |

1-[(2,5-dimethylthiophen-3-yl)methyl]piperazine |

InChI |

InChI=1S/C11H18N2S/c1-9-7-11(10(2)14-9)8-13-5-3-12-4-6-13/h7,12H,3-6,8H2,1-2H3 |

InChI Key |

QNHSKJKWCOMWME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C)CN2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine typically involves the reaction of 2,5-dimethylthiophene with piperazine under specific conditions. One common method includes the nucleophilic substitution reaction where the thiophene derivative is reacted with piperazine in the presence of a suitable base . The reaction conditions often involve heating and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

For industrial production, the process is scaled up using similar synthetic routes but with optimizations for yield and purity. This may involve continuous flow reactors and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Scientific Applications of 1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine

1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine is a chemical compound featuring a piperazine ring substituted with a 2,5-dimethylthiophen-3-ylmethyl group. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties, and is explored for its potential use in drug development, particularly for its piperazine moiety, which is common in many pharmaceuticals. It is also utilized in the production of various chemical intermediates and as a reagent in organic synthesis.

Applications in Chemistry

1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine serves as a building block in the synthesis of more complex molecules. The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Applications in Biology

This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. The mechanism of action involves its interaction with specific molecular targets, where the piperazine ring can act as a ligand for various receptors, modulating their activity and influencing various biological pathways, leading to the compound’s observed effects.

Applications in Medicine

1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine is explored for its potential use in drug development, particularly for its piperazine moiety, which is common in many pharmaceuticals.

Applications in Industry

Mechanism of Action

The mechanism of action of 1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can act as a ligand for various receptors, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

- 1-(2,5-Dimethylthiophen-3-yl)piperazine

- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

- 1-(2,5-Dimethylthiophen-3-yl)-N-[(3-ethyltriazol-4-yl)methyl]ethanamine .

Uniqueness

1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylthiophen-3-ylmethyl group can enhance its lipophilicity and potentially improve its pharmacokinetic properties .

Biological Activity

1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2,5-dimethylthiophen-3-yl group. The unique structure allows for diverse interactions with biological targets, influencing its pharmacological profile.

The biological activity of 1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine is attributed to its ability to interact with various molecular targets:

- Protein Interaction : The thiophene moiety can form strong interactions with proteins, potentially inhibiting their function.

- Membrane Permeability : The piperazine ring enhances the compound's ability to cross biological membranes, improving bioavailability and therapeutic efficacy.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties. It is believed to disrupt bacterial cell membranes or inhibit specific enzymes critical for bacterial survival .

- Anticancer Properties : Research indicates potential anticancer activity. The compound may inhibit tumor growth by interfering with cellular signaling pathways or inducing apoptosis in cancer cells .

- Neurotransmitter Modulation : Similar piperazine derivatives have shown activity on neurotransmitter receptors, suggesting that this compound may also influence serotonin or dopamine pathways, which could be relevant for mood disorders .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of piperazine derivatives, 1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that the compound may act as a potential therapeutic agent against specific types of cancer. Further investigations are needed to elucidate the exact mechanisms involved .

Case Study: Antimicrobial Efficacy

Research focusing on the antimicrobial properties revealed that 1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine exhibited significant activity against Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to membrane disruption and enzyme inhibition, highlighting its potential as an antimicrobial agent in clinical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine?

- Methodology : A common approach involves alkylation of piperazine with a thiophene-methyl halide derivative. For example, 1-(2-fluorobenzyl)piperazine was synthesized by reacting piperazine with propargyl bromide in DMF using K₂CO₃ as a base, followed by purification via silica gel chromatography . For the thiophene moiety, synthesis of 2-amino-4-methylthiophene derivatives via cyclization with carbon disulfide (CS₂) and potassium hydroxide can be adapted . Key parameters include reaction temperature (room temperature to reflux), solvent choice (DMF, acetonitrile), and purification methods (column chromatography with ethyl acetate/hexane gradients).

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry. High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is recommended for purity assessment. Mass spectrometry (MS) or high-resolution MS (HRMS) should verify molecular weight. For example, purity checks for similar piperazine derivatives were conducted using HPLC with ethyl acetate/hexane mobile phases .

Q. What safety protocols are critical during handling?

- Methodology : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Storage should be in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How do structural modifications of the thiophene or piperazine moieties influence pharmacological activity?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., halogenation of the thiophene ring or N-alkylation of piperazine). Evaluate binding affinity using receptor assays (e.g., dopamine/serotonin transporters) . For example, fluorobenzyl-piperazine derivatives showed altered transporter affinity due to electronic effects of fluorine . Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins .

Q. How can contradictory data on receptor selectivity be resolved?

- Methodology : Perform competitive binding assays with radiolabeled ligands (e.g., [³H]paroxetine for serotonin transporters) to quantify inhibition constants (Kᵢ). Cross-validate using functional assays (e.g., cAMP accumulation for GPCR activity). For instance, discrepancies in P2Y12 receptor inhibition by piperazine analogs were resolved by comparing IC₅₀ values across multiple cell lines .

Q. What in silico strategies predict metabolic stability and toxicity?

- Methodology : Use tools like SwissADME or ADMETLab to calculate physicochemical properties (logP, topological polar surface area). Predict cytochrome P450 (CYP) interactions via Schrödinger’s QikProp. For toxicity, employ ProTox-II to assess hepatotoxicity and mutagenicity risks. Molecular dynamics simulations (e.g., GROMACS) can model metabolic degradation pathways .

Experimental Design & Data Analysis

Q. How to design a stability study under varying pH and temperature conditions?

- Methodology : Prepare buffered solutions (pH 1–10) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 30 days. Analyze degradation products via LC-MS/MS. For example, flunarizine hydrochloride degradation products were identified using reversed-phase chromatography with micellar mobile phases .

Q. What statistical methods are appropriate for dose-response studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.